5,10-Dihydrosilanthrene
Overview
Description
5,10-Dihydrosilanthrene is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a derivative of silanthrene, where the silicon atoms are incorporated into the anthracene framework, resulting in a compound with distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrosilanthrene typically involves the reaction of silanes with anthracene derivatives under specific conditions. One common method is the deoxygenation of secondary alcohols via thionoesters using this compound as a radical reducing agent . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrosilanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanthrene oxides.
Reduction: It acts as a reducing agent in the deoxygenation of secondary alcohols via thionoesters.
Substitution: The silicon atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Radical Initiators: Used in reduction reactions to generate radicals.
Solvents: Specific solvents are chosen based on the reaction type to ensure optimal reactivity and stability.
Electrophiles: Used in substitution reactions to replace hydrogen atoms on the silicon centers.
Major Products Formed
Silanthrene Oxides: Formed through oxidation reactions.
Deoxygenated Alcohols: Produced via the reduction of secondary alcohols using this compound.
Scientific Research Applications
5,10-Dihydrosilanthrene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and deoxygenation processes.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 5,10-Dihydrosilanthrene primarily involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent in deoxygenation processes. The silicon atoms in the compound can also participate in various chemical interactions, influencing the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
9,9,10,10-Tetraethynyl-9,10-dihydrodisilaanthracene: Another organosilicon compound with a similar structure but different reactivity and applications.
5,5,10,10-Tetramethyl-5,10-dihydrosilanthrene: A derivative with methyl groups that influence its chemical properties.
Uniqueness
5,10-Dihydrosilanthrene is unique due to its specific silicon incorporation into the anthracene framework, which imparts distinct reactivity and stability. Its ability to act as a radical reducing agent and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
InChI |
InChI=1S/C12H8Si2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLLWMTREKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[Si]=C3C=CC=CC3=[Si]2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822940 | |
Record name | 5,10-Dihydrosilanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7531-42-2 | |
Record name | 5,10-Dihydrosilanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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